molecular formula C17H18BrN5O5 B13946580 Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- CAS No. 32869-02-6

Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro-

Cat. No.: B13946580
CAS No.: 32869-02-6
M. Wt: 452.3 g/mol
InChI Key: BBXHORAXORVJKX-UHFFFAOYSA-N
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Description

Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a benzamide core substituted with a 2-bromoethyl group, an ethylamino group, and two nitro groups at specific positions on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- typically involves multiple steps. One common method includes the following steps:

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions.

    Bromination: The nitrated compound is then subjected to bromination using bromine or a bromine source to introduce the bromoethyl group.

    Amination: The brominated compound undergoes nucleophilic substitution with an ethylamine to form the ethylamino group.

    Amidation: Finally, the compound is reacted with benzoyl chloride in the presence of a base to form the benzamide structure.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ethylamino group can form hydrogen bonds with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzamide: The parent compound without the additional substituents.

    2-Bromoethylbenzamide: Similar structure but without the nitro groups.

    2,4-Dinitrobenzamide: Similar structure but without the bromoethyl and ethylamino groups.

Uniqueness: Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- is unique due to the combination of substituents on the benzamide core This combination imparts specific chemical and biological properties that are not observed in the simpler analogs

Properties

CAS No.

32869-02-6

Molecular Formula

C17H18BrN5O5

Molecular Weight

452.3 g/mol

IUPAC Name

5-[4-[2-bromoethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide

InChI

InChI=1S/C17H18BrN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24)

InChI Key

BBXHORAXORVJKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCBr)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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